1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione belongs to a class of compounds known as benzhydrylpiperazines. These compounds are known for their interactions with opioid receptors, particularly the δ-opioid receptor. [, ]
This compound has been investigated for its potential use in modulating bladder activity and as a potential therapeutic agent for treating urinary incontinence. [, ] It has shown selectivity for the δ-opioid receptor, displaying agonist activity in in vitro and in vivo studies. [, ]
The synthesis of 1-benzyl-3-{4-[4-(methylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione involves a multi-step process. While specific synthetic procedures for this compound have not been detailed in the provided literature, a related compound, DPI-221, which shares structural similarities, has been described in detail. [, ]
Binding to the δ-opioid receptor may trigger downstream signaling cascades that modulate neuronal activity, leading to changes in bladder function. [, ] Further investigations are needed to fully characterize the specific signaling pathways involved and to determine the downstream effects of this compound's interaction with the δ-opioid receptor.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4